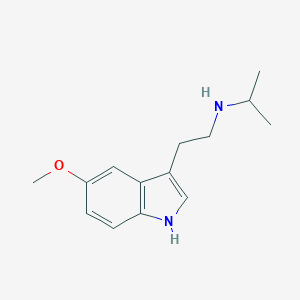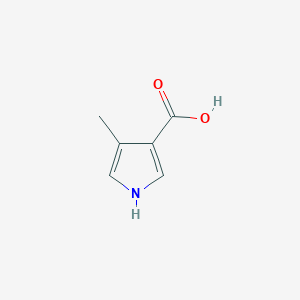
4-Methyl-1h-pyrrole-3-carboxylic acid
Descripción general
Descripción
4-Methyl-1H-pyrrole-3-carboxylic acid is a derivative of pyrrole, a five-membered aromatic heterocycle with a nitrogen atom. The compound is characterized by a methyl group at the fourth position and a carboxylic acid group at the third position on the pyrrole ring. This structure is a key building block in various chemical syntheses and has potential biological applications.
Synthesis Analysis
The synthesis of pyrrole derivatives can involve various strategies, including unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Additionally, the synthesis of pyrrole-2-carboxylic acid derivatives has been reported to be effective using Cu-catalyzed reactions of primary anilines with aryl halides . These methods provide a direct route to synthesize substituted pyrrole derivatives, which can be further modified to obtain specific compounds like 4-Methyl-1H-pyrrole-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. For instance, quantum chemical calculations using density functional theory (DFT) can predict the thermodynamic parameters, indicating that the formation of such compounds is exothermic and spontaneous at room temperature . The vibrational analysis and spectroscopic properties can be studied through FT-IR, UV-Vis, NMR, and Mass spectroscopy, providing insights into the molecular structure and confirming the formation of the compound .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including functionalization reactions, as seen in the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides or imidazo[4,5-b]pyridine derivatives . The reactivity of these compounds can be further analyzed using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices, which help in determining the reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from experimental and theoretical studies. The vibrational frequencies, geometric parameters, and molecular energy values can be obtained from DFT calculations, which are in good agreement with experimental data . The binding energy of dimers formed through intermolecular hydrogen bonding can be calculated, indicating the strength of these interactions . Additionally, the electronic properties such as HOMO-LUMO energy gaps can be investigated to understand the electronic transitions within the molecule .
Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
4-Methyl-1h-pyrrole-3-carboxylic acid derivatives have been synthesized and shown to possess significant antimicrobial activities. The heterocyclic ring present in these compounds contributes to their antibacterial and antifungal properties, which can be further enhanced by introducing methoxy groups into the structure. This discovery provides a basis for designing new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).
Synthesis of Pyrrolopyridine Analogs
Compounds derived from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate have been synthesized, one of which demonstrated antibacterial activity in vitro. This research indicates the potential of these compounds in developing new antibacterial agents (Toja et al., 1986).
Development of Isoxazole Strategy
The isoxazole strategy for synthesizing α-aminopyrrole derivatives, which includes 4-methyleneisoxazol-3-ones, opens up new possibilities for creating pyrrole-containing products with potential applications in various chemical and pharmaceutical contexts (Galenko et al., 2019).
Glycolic Acid Oxidase Inhibitors
Derivatives of 4-methyl-1h-pyrrole-3-carboxylic acid have been explored as inhibitors of glycolic acid oxidase, indicating their potential in medical applications related to the treatment of conditions involving oxalate accumulation (Rooney et al., 1983).
Synthesis of Novel Pyrrole Derivatives
Research into the synthesis of novel methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates shows the versatility of pyrrole derivatives in creating compounds with diverse chemical properties, which can be tailored for specific applications (Porta et al., 1994).
Direcciones Futuras
The future directions of research on 4-Methyl-1h-pyrrole-3-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the diverse biological activities of pyrrole derivatives, there may be potential for the development of new therapeutic agents .
Propiedades
IUPAC Name |
4-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-7-3-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPOCCDGHHTZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298067 | |
| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
64276-66-0 | |
| Record name | 4-Methyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64276-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 120446 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064276660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64276-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



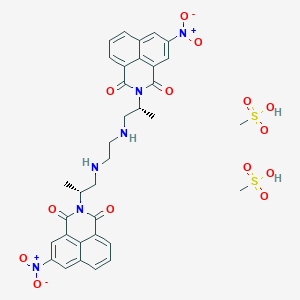
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
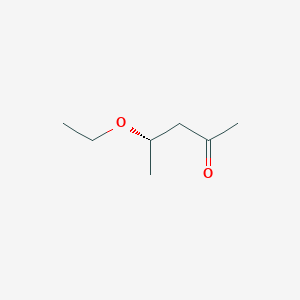

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)

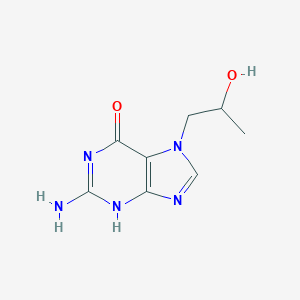
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
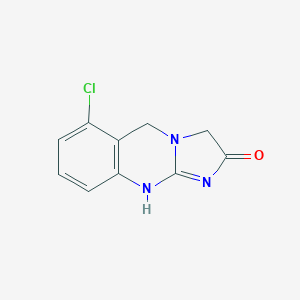

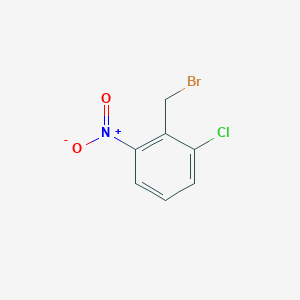
![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)
